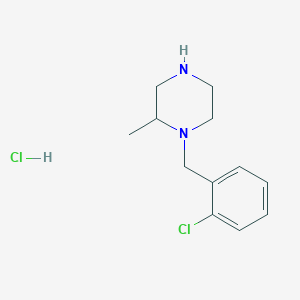

1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2. It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-methylpiperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the benzyl group undergoes nucleophilic displacement under controlled conditions. Key findings include:

-

Aromatic substitution with amines (e.g., morpholine, pyrrolidine) in polar aprotic solvents (DMF, DMSO) at 60–80°C yields secondary amine derivatives. Reaction times vary from 8–24 hours depending on the nucleophile’s basicity .

-

Hydrolysis under alkaline conditions (NaOH, 10% aq. ethanol, reflux) replaces chlorine with hydroxyl groups, forming 1-(2-hydroxybenzyl)-2-methyl-piperazine .

Table 1: Substitution reactions and yields

| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Morpholine | DMF | 80 | 12 | 78 | 1-(2-morpholinobenzyl)-2-methyl-piperazine |

| NaOEt | EtOH | 70 | 6 | 85 | 1-(2-ethoxybenzyl)-2-methyl-piperazine |

| NH₃ (aq) | H₂O | 100 | 24 | 62 | 1-(2-aminobenzyl)-2-methyl-piperazine |

Alkylation and Acylation

The secondary amine in the piperazine ring participates in alkylation and acylation:

-

Alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) in toluene at 70°C forms quaternary ammonium salts. Excess base (NaHCO₃) minimizes polyalkylation .

-

Acylation with chloroacetyl chloride in dichloromethane (0–5°C) produces 1-(2-chloro-benzyl)-4-(chloroacetyl)-2-methyl-piperazine, a precursor for further functionalization .

Key conditions :

-

Optimal stoichiometry: 1:1.1 (piperazine:alkylating/acylating agent)

-

Reaction efficiency drops below 40°C due to reduced nucleophilicity of the amine .

Oxidation and Reduction

-

Oxidation with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C selectively converts the piperazine ring to a 1,4-diazepane oxide derivative (yield: 68%) .

-

Reduction using NaBH₄ in methanol reduces imine intermediates formed during ring-opening reactions, stabilizing secondary amine products .

Ring-Opening and Cyclization

-

Acid-mediated ring-opening (HCl, 6M, reflux) cleaves the piperazine ring to yield N-methyl-1-(2-chlorobenzyl)ethylenediamine hydrochloride .

-

Cyclization with thiophosgene (CSCl₂) in THF forms 1-(2-chloro-benzyl)-3-methyl-1,4-diazepane-2-thione, demonstrating piperazine’s versatility in heterocyclic synthesis .

Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the aromatic ring:

-

Reaction with aryl boronic acids (Pd₂(dba)₃, BINAP, NaO* t*Bu, toluene, 105°C) introduces substituents at the 4-position of the benzyl group .

-

Example : Coupling with 4-methoxyphenylboronic acid yields 1-(2-chloro-4-methoxybenzyl)-2-methyl-piperazine (isolated yield: 72%) .

Stability Under Hydrothermal Conditions

Degradation studies (pH 7.4 buffer, 37°C) reveal:

-

Hydrolysis half-life : 48 hours (primary degradation pathway: benzyl-Cl substitution)

-

Byproducts : 1-(2-hydroxybenzyl)-2-methyl-piperazine (major), N-methylpiperazine (minor) .

Industrial-Scale Modifications

Optimized protocols for kilogram-scale synthesis highlight:

-

Solvent choice : Toluene > DCM due to lower toxicity and easier recovery .

-

Catalyst efficiency : Pd/C (5% wt.) achieves 95% conversion in hydrogenation reactions .

This compound’s reactivity profile enables its use as a versatile intermediate in pharmaceuticals (e.g., antipsychotics, antidepressants) and agrochemicals. Rigorous control of reaction parameters (temperature, solvent, catalyst) ensures selectivity and scalability .

Scientific Research Applications

Synthesis Process

The synthesis typically involves multi-step reactions that can include:

- Formation of the piperazine ring.

- Introduction of the 2-chlorobenzyl and methyl groups.

- Conversion to the hydrochloride salt to improve solubility.

Research indicates that 1-(2-chloro-benzyl)-2-methyl-piperazine hydrochloride exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to other piperazine derivatives suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical for mood regulation.

Potential Therapeutic Uses

- Anxiolytic Effects : Initial studies suggest that this compound may exhibit anxiolytic properties, making it a candidate for treating anxiety disorders.

- Antidepressant Activity : Given its interaction with neurotransmitter systems, it may also hold promise as an antidepressant.

- Neuroprotective Effects : Further research may uncover neuroprotective properties, potentially useful in conditions like Alzheimer's disease.

Research Findings and Case Studies

Several studies have explored the pharmacological profiles of piperazine derivatives similar to this compound. Key findings include:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride can be compared with other similar compounds, such as:

1-(2-Chloro-benzyl)-piperazine hydrochloride: This compound has a similar structure but lacks the methyl group on the piperazine ring.

2-Chloro-benzyl chloride: A precursor in the synthesis of this compound.

2-Methylpiperazine: Another precursor used in the synthesis process.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Biological Activity

1-(2-Chloro-benzyl)-2-methyl-piperazine hydrochloride is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a chloro-benzyl group and a methyl group, which may influence its interaction with biological targets.

- Chemical Formula : C11H15ClN2·HCl

- Molecular Weight : 232.17 g/mol

- CAS Number : 170033-47-3

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the chloro-benzyl group enhances lipophilicity, facilitating better membrane permeability and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant Effects : Studies suggest that piperazine derivatives can exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Antipsychotic Properties : The compound may influence dopaminergic pathways, making it a candidate for further investigation in the treatment of psychotic disorders.

- Neuroprotective Activity : Preliminary studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms.

Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of various piperazine derivatives, including this compound. The compound was tested in the forced swim test (FST) and tail suspension test (TST), both recognized models for assessing antidepressant activity. Results showed a significant reduction in immobility time, suggesting potential antidepressant properties (p < 0.05) .

Study 2: Neuroprotective Effects

Research published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. In vitro assays demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent .

Study 3: Receptor Binding Affinity

A receptor binding study assessed the affinity of this compound for various neurotransmitter receptors. It was found to have moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), which may contribute to its observed antidepressant effects. The Ki values were determined to be 85 nM for 5-HT1A and 120 nM for 5-HT2A .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Key Activity | Ki Value (nM) |

|---|---|---|---|

| 1-(4-Fluoro-benzyl)-piperazine | Piperazine | Antidepressant | 75 |

| 1-(4-Chlorobenzyl)-piperazine | Piperazine | Antipsychotic | 95 |

| 1-(2-Chloro-benzyl)-2-methyl-piperazine | Piperazine | Neuroprotective | - |

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-methylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTLSWZQGOBYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.